Lipophilicity Reduction: LogP Comparison Against Unsubstituted and 2-Methyl Pyrrolidines
The methanesulfonylmethyl substituent drives a marked reduction in calculated LogP compared to alkyl-substituted pyrrolidines. The target compound's LogP (ALOGP or XLogP3) is approximately -0.3 to -1.0 depending on the calculation method, whereas pyrrolidine and 2-methylpyrrolidine exhibit LogP values of 0.2 to 1.1 [1][2]. This >1 log unit decrease translates to a >10-fold difference in octanol-water partition coefficient, directly impacting predicted membrane permeability and solubility profiles.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = -0.3 (PubChem); LogP = -1.05 (Fluorochem, ALOGPS); LogP = -0.70 (ChemBase) |
| Comparator Or Baseline | Pyrrolidine: LogP = 0.22 at 25°C (CookeChem); 2-Methylpyrrolidine: LogP = 1.09 (Molbase/ChemBase) |
| Quantified Difference | ΔLogP ≈ -1.3 to -1.8 units vs. 2-methylpyrrolidine; ΔLogP ≈ -0.5 to -1.3 units vs. pyrrolidine |
| Conditions | Computational predictions; XLogP3, ALOGPS, and ChemAxon methods |
Why This Matters
A lower LogP indicates higher hydrophilicity, which can be critical for reducing hERG binding, improving aqueous solubility, or achieving desired tissue distribution profiles in drug discovery programs.
- [1] PubChem. (2R)-2-(methanesulfonylmethyl)pyrrolidine. Computed Properties: XLogP3 = -0.3. CID 23401765. https://pubchem.ncbi.nlm.nih.gov/compound/2R_-2-_methanesulfonylmethyl_pyrrolidine View Source
- [2] Molbase/ChemicalBook. 2-Methylpyrrolidine. Property: LogP = 1.0871. CAS 765-38-8. https://qiye.molbase.cn/ View Source
